molecular formula C8H9F2N B1304899 1-(3,5-Difluorophenyl)ethanamine CAS No. 321318-29-0

1-(3,5-Difluorophenyl)ethanamine

Cat. No.: B1304899
CAS No.: 321318-29-0
M. Wt: 157.16 g/mol
InChI Key: XTIXPIMMHGCRJD-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)ethanamine is an organic compound with the molecular formula C8H9F2N. It is characterized by the presence of a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions and an ethanamine group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

1-(3,5-Difluorophenyl)ethanamine can be synthesized through several methods. One common synthetic route involves the reaction of ethanamine with 3,5-difluorobenzaldehyde under basic conditions. The reaction typically requires heating and the presence of a catalyst to yield the desired product . Industrial production methods often involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity .

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)ethanamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(3,5-Difluorophenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)ethanamine can be compared with other similar compounds, such as:

  • 1-(2,4-Difluorophenyl)ethanamine
  • 1-(3,4-Difluorophenyl)ethanamine
  • 1-(2,5-Difluorophenyl)ethanamine

These compounds share similar structures but differ in the position of the fluorine atoms on the phenyl ring. The unique positioning of the fluorine atoms in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-(3,5-difluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIXPIMMHGCRJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382502
Record name 1-(3,5-Difluorophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321318-29-0
Record name 3,5-Difluoro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321318-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-1-(3,5-Difluorophenyl)ethylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred mixture of 3′,5′-difluoroacetophenone (86.8 g, 0.556 mol) and 2 M NH3 in EtOH (1.4 L, 2.8 mol) was added titanium(IV) isopropoxide (326 mL, 1.11 mol) dropwise over 15 min stirring was continued at ambient temperature for 20 h. The mixture was cooled in an ice-water bath and sodium borohydride (31.5 g, 0.834 mol) was added in portions over 60 min. The reaction mixture was stirred for an additional 1 h, and then quenched with aqueous NH4OH (2 M, 1.3 L) followed by EtOAc (1 L). The resulting mixture was aged for 18 h and filtered through a pad of celite, washing with EtOAc (1 L). To the filtrate was added EtOAc (2 L) and H2O (1 L) containing NaCl (ca. 100 g). The mixture was shaken and allowed to separate. The organic layer was concentrated in vacuo to a volume of about 500 mL and partitioned between EtOAc (2 L) and saturated aqueous Na2CO3 (300 mL). The organic layer was dried (Na2SO4), filtered, and concentrated in vacuo to give the title compound. MS: m/z=182 (M+CH3CN−NH2).
Quantity
86.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
31.5 g
Type
reactant
Reaction Step Two
Quantity
326 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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